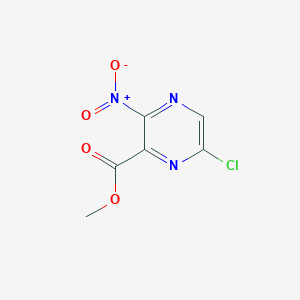

Methyl 6-chloro-3-nitropyrazinoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-3-nitropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c1-14-6(11)4-5(10(12)13)8-2-3(7)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSDJWJVROOPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 6-chloro-3-nitropyrazine-2-carboxylate

CAS 89690-75-5 | Key Intermediate for Pyrazine-Based Antivirals [1][2][3]

Executive Summary

Methyl 6-chloro-3-nitropyrazine-2-carboxylate (CAS 89690-75-5) is a highly functionalized pyrazine derivative serving as a critical intermediate in the synthesis of antiviral therapeutics, most notably Favipiravir (T-705) . Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a nitro group at C3, a chlorine atom at C6, and a methyl ester at C2. This "tri-functional" scaffold allows for sequential, regioselective modifications—nucleophilic aromatic substitution (SNAr), nitro reduction, and amidation—making it an indispensable building block for RNA-dependent RNA polymerase (RdRp) inhibitors.

Physicochemical Profile

| Property | Value |

| CAS Number | 89690-75-5 |

| IUPAC Name | Methyl 6-chloro-3-nitropyrazine-2-carboxylate |

| Molecular Formula | C₆H₄ClN₃O₄ |

| Molecular Weight | 217.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical range for similar nitro-chloro-pyrazines) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8 °C |

Synthetic Pathways & Manufacture[5][6]

The synthesis of Methyl 6-chloro-3-nitropyrazine-2-carboxylate typically proceeds through the functionalization of 3-aminopyrazine-2-carboxylates. The presence of the electron-withdrawing nitro and ester groups activates the pyrazine ring, facilitating downstream transformations.

Primary Synthetic Route

The most scalable route involves the chlorination of a 3-amino precursor followed by oxidation or nitration sequences.

-

Starting Material: Methyl 3-aminopyrazine-2-carboxylate.

-

Chlorination (C6 Functionalization): Treatment with N-chlorosuccinimide (NCS) or chlorine gas in acetic acid yields Methyl 3-amino-6-chloropyrazine-2-carboxylate .

-

Nitro Introduction (C3 Functionalization):

-

Direct Oxidation: Oxidation of the amino group using oxidizing agents like H₂O₂/trifluoroacetic anhydride (TFAA) is possible but hazardous.

-

Diazotization/Substitution: A Sandmeyer-type reaction where the amine is diazotized (NaNO₂/H₂SO₄) and displaced by a nitrite salt is a common alternative to install the nitro group while preserving the C6-chloro substituent.

-

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis to the target CAS 89690-75-5.

Caption: Stepwise synthesis of Methyl 6-chloro-3-nitropyrazine-2-carboxylate from amino-pyrazine precursors.

Reactivity & Applications in Drug Design

The "Magic Triangle" of substituents (Nitro, Chloro, Ester) on the pyrazine core allows for highly specific regioselective reactions. This molecule is a direct precursor to Favipiravir and related analogs.

Key Transformations

-

C6-Chlorine Displacement (SNAr):

-

The nitro group at C3 and the ester at C2 make the C6 position highly electrophilic.

-

Reaction: Displacement of Cl with Fluoride (using KF/18-crown-6 or TBAF) is a critical step in Favipiravir synthesis.

-

Advantage: The nitro group activates the ring more potently than an amino group, allowing for milder fluorination conditions.

-

-

C3-Nitro Reduction:

-

Reaction: Reduction (H₂/Pd-C or Fe/AcOH) yields the amine, which can be hydrolyzed to the hydroxyl group (tautomerizing to the oxo-form) found in the final drug.

-

-

C2-Ester Amidation:

-

Reaction: Treatment with ammonia (NH₃/MeOH) converts the methyl ester to the primary carboxamide required for the Favipiravir pharmacophore.

-

Favipiravir (T-705) Synthesis Workflow

The diagram below details how CAS 89690-75-5 acts as a pivot point in the synthesis of T-705.

Caption: Downstream transformation of CAS 89690-75-5 into the antiviral Favipiravir.

Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Category 4 (Oral).

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[4]

-

Reactivity: Nitro-pyrazines can be energetic. Avoid high heat or shock.[1][2][3]

Standard Operating Procedure (SOP):

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face shield if handling >10g.

-

Environment: All weighing and transfer operations must be conducted in a chemical fume hood.

-

Storage: Keep in a tightly sealed container under an inert atmosphere (Nitrogen) at 2-8°C.

-

Spill Cleanup: Do not use metal tools (spark risk). Absorb with inert vermiculite and neutralize with dilute sodium carbonate solution before disposal.

References

-

Favipiravir Synthesis & Intermediates : Scientific Update. "Favipiravir and the battle against COVID-19." (2020).

-

Pyrazine Functionalization : Acta Naturae. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." (2020).

-

Chemical Properties & Safety : Fisher Scientific. "Safety Data Sheet: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (Analogous Safety Data)."

-

General Pyrazine Chemistry : PubChem. "Methyl 6-chloro-5-nitronicotinate (Structural Analog Data)."

-

Supplier Data : Ambeed. "Methyl 6-chloro-3-nitropyrazine-2-carboxylate Product Page."

Sources

- 1. 20989-69-9,N-(3-Oxo-3-phenylpropyl)glycine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 20989-69-9,N-(3-Oxo-3-phenylpropyl)glycine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 20989-69-9,N-(3-Oxo-3-phenylpropyl)glycine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. tcichemicals.com [tcichemicals.com]

Technical Monograph: Methyl 6-chloro-3-nitropyrazine-2-carboxylate

The following technical guide details the chemical structure, synthesis, reactivity, and medicinal chemistry applications of Methyl 6-chloro-3-nitropyrazine-2-carboxylate .

CAS Number: 89690-75-5 Molecular Formula: C₆H₄ClN₃O₄ Molecular Weight: 217.57 g/mol [1][2]

Executive Summary

Methyl 6-chloro-3-nitropyrazine-2-carboxylate is a highly functionalized pyrazine scaffold used primarily as an advanced intermediate in the synthesis of antiviral agents (e.g., Favipiravir/T-705) and kinase inhibitors. Its structure features a "push-pull" electronic system where the electron-withdrawing nitro (C-3) and ester (C-2) groups activate the pyrazine ring—specifically the C-6 chlorine atom—toward nucleophilic aromatic substitution (

Chemical Structure & Electronic Properties

The pyrazine core is inherently electron-deficient (π-deficient).[3] The addition of three electron-withdrawing groups (EWGs) creates specific zones of reactivity:

-

C-2 (Methyl Ester): Provides a handle for acyl substitution (e.g., amidation) or hydrolysis to the carboxylic acid.

-

C-3 (Nitro Group): A strong inductive and resonance withdrawing group. It sterically crowds the C-2 ester but critically activates the C-6 position. In some conditions, the nitro group itself can act as a leaving group (denitration).

-

C-6 (Chlorine Atom): The primary electrophilic site. Activated by the para-nitro group and the ring nitrogens, this position is highly susceptible to displacement by amines, alkoxides, or thiols.

Electronic Reactivity Map (Graphviz)

Caption: Functional group analysis showing the three distinct reactive centers of the scaffold.

Synthesis Pathways[4][5][6][7][8][9]

While the amino-analog (Methyl 3-amino-6-chloropyrazine-2-carboxylate, CAS 1458-03-3) is more commonly encountered in commodity catalogs, the nitro-derivative is a specialized precursor often synthesized via oxidative functionalization or nitration of activated precursors.

Route A: Nitration of Methyl 6-chloropyrazine-2-carboxylate

Direct nitration of pyrazines is difficult due to the ring's low nucleophilicity. However, N-oxidation followed by nitration or the use of forcing conditions (conc.

Route B: The "Favipiravir Intermediate" Workflow

In industrial settings, this compound often sits within the lineage of Favipiravir synthesis. A common workflow involves building the ring with the nitrogen functionality already in place, or displacing a halogen with a nitrite source.

Detailed Protocol: Synthesis of the Amino-Analog (Downstream Product)

Since the nitro compound is frequently reduced immediately to the amine, the following protocol describes the reduction, which validates the nitro compound's utility.

Reaction:

-

Setup: Charge a hydrogenation vessel with Methyl 6-chloro-3-nitropyrazine-2-carboxylate (1.0 eq) and Methanol (10 V).

-

Catalyst: Add 10% Pd/C (5 wt% loading) under inert atmosphere (

). -

Hydrogenation: Pressurize to 3 bar

and stir at 25°C for 4–6 hours. Monitoring via HPLC is critical to prevent dechlorination (over-reduction) of the C-6 chloride. -

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) as a yellow solid.

Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The C-6 chlorine is the "soft" electrophile. Reaction with amines yields 6-amino-substituted pyrazines.

-

Regioselectivity: Nucleophiles prefer C-6 over C-3 (nitro displacement) due to the lower steric hindrance and the high lability of the chloride in this specific electronic environment.

-

Protocol (General): React substrate with 1.1 eq of amine and 2.0 eq of DIPEA in THF at 0°C

RT.

Application Case Study: Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum viral RNA polymerase inhibitor. The title compound is a strategic entry point for introducing the C-3 oxygen/nitrogen functionality and the C-6 halogen.

Synthetic Logic:

-

Reduction: Nitro

Amine. -

Sandmeyer: Amine

Diazonium -

Hydrolysis: Ester

Amide.

Reaction Flow Diagram (Graphviz)

Caption: Synthetic lineage from the nitro-pyrazine scaffold to the antiviral drug Favipiravir.

Safety & Handling

-

Explosion Hazard: Nitro-aromatics are potentially explosive, especially when subjected to high heat or shock. Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.

-

Sensitizer: Chloropyrazines are potent skin and respiratory sensitizers. Handle in a glovebox or efficient fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the nitro group.

References

-

ChemicalBook. (2024). Methyl 3-amino-6-chloropyrazine-2-carboxylate Properties and Synthesis.

-

National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC7365193.

-

BLD Pharm. (2024). Product Datasheet: Methyl 6-chloro-3-nitropyrazine-2-carboxylate (CAS 89690-75-5).[1][2]

-

BenchChem. (2025).[3] Application Notes for Nucleophilic Aromatic Substitution of Chloronitropyridines/Pyrazines.

-

European Patent Office. (1984). EP0111151B1: Substituted nitropyrazine compounds and process for preparation.

Sources

- 1. 1507759-83-2|5-Chloro-6-nitropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 20989-69-9,N-(3-Oxo-3-phenylpropyl)glycine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-chloro-3-nitropyrazine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 6-chloro-3-nitropyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential reactivity and applications in drug discovery.

Nomenclature and Chemical Identity

-

Systematic IUPAC Name: Methyl 6-chloro-3-nitropyrazine-2-carboxylate

-

Synonyms:

-

6-chloro-3-nitropyrazine-2-carboxylic acid methyl ester

-

Methyl 2-chloro-5-nitropyrazine-6-carboxylate

-

-

CAS Number: Not assigned. The precursor, methyl 6-chloropyrazine-2-carboxylate, has the CAS Number 23611-75-8.[1][2]

-

Molecular Formula: C₆H₄ClN₃O₄

-

Molecular Weight: 217.57 g/mol

-

Chemical Structure:

Caption: Structure of the precursor molecule.

Physicochemical Properties (Predicted)

The following properties are predicted based on the known characteristics of the precursor, methyl 6-chloropyrazine-2-carboxylate, and related nitroaromatic compounds.

| Property | Predicted Value | Notes |

| Physical Form | Pale yellow to yellow solid | The introduction of a nitro group often imparts a yellowish color. |

| Melting Point | 100-120 °C | Expected to be higher than the precursor's melting point (90-93 °C) due to increased polarity and intermolecular interactions. |

| Boiling Point | > 256.4 °C at 760 mmHg | The boiling point is expected to be significantly higher than that of the precursor due to the polar nitro group. |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and acetone. Sparingly soluble in less polar solvents like dichloromethane and chloroform. Insoluble in water. | The nitro group increases polarity, enhancing solubility in polar aprotic solvents. |

Synthesis and Manufacturing

Proposed Synthetic Route: Nitration of Methyl 6-chloropyrazine-2-carboxylate

The most plausible synthetic route involves the direct nitration of methyl 6-chloropyrazine-2-carboxylate. The pyrazine ring is generally deactivated towards electrophilic substitution; however, the reaction can be achieved under forcing conditions.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard nitration procedures for deactivated heterocyclic systems.[3][4][5][6]

Materials:

-

Methyl 6-chloropyrazine-2-carboxylate (CAS: 23611-75-8)[1][2]

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add methyl 6-chloropyrazine-2-carboxylate to the cold sulfuric acid while stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the pyrazine ester, keeping the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of methyl 6-chloro-3-nitropyrazine-2-carboxylate and data from analogous compounds.[7][8][9]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | Pyrazine-H |

| ~4.0 | s | 3H | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~155 | C-NO₂ |

| ~152 | C-Cl |

| ~145 | C-H |

| ~140 | C-COOCH₃ |

| ~53 | -OCH₃ |

Mass Spectrometry (EI)

| m/z | Interpretation |

| 217/219 | [M]⁺ molecular ion peak (with characteristic 3:1 isotope pattern for Cl) |

| 186/188 | [M - OCH₃]⁺ |

| 171/173 | [M - NO₂]⁺ |

| 158 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~1730 | C=O stretch (ester) |

| ~1540 | N-O stretch (asymmetric, nitro) |

| ~1350 | N-O stretch (symmetric, nitro) |

| ~1250 | C-O stretch (ester) |

| ~850 | C-Cl stretch |

Reactivity and Applications

Chemical Reactivity

The reactivity of methyl 6-chloro-3-nitropyrazine-2-carboxylate is dictated by the electrophilic nature of the pyrazine ring, further enhanced by the electron-withdrawing nitro and ester groups.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards nucleophilic displacement. This makes the compound a valuable intermediate for introducing various functional groups (e.g., amines, alkoxides, thiols) at this position. The nitro group at the 3-position provides significant activation for this reaction.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This provides a route to 3-amino-6-chloropyrazine derivatives, which are important scaffolds in medicinal chemistry.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides.[10]

Caption: Key reactivity pathways.

Applications in Drug Discovery

Chlorinated and nitrated pyrazine derivatives are important building blocks in the synthesis of pharmaceuticals.[11][12] The title compound can serve as a versatile intermediate for the synthesis of a variety of target molecules with potential biological activity.

-

Kinase Inhibitors: The pyrazine scaffold is present in numerous kinase inhibitors. The functional groups on this molecule allow for diversification to target specific kinase binding sites.

-

Antimicrobial Agents: Pyrazine derivatives have been investigated for their antibacterial and antifungal properties. The introduction of different substituents via SNAr could lead to novel antimicrobial compounds.

-

Antitubercular Agents: Pyrazinamide is a first-line medication for tuberculosis. The synthesis of novel pyrazine carboxamide derivatives is an active area of research for new anti-tubercular drugs.[13][14]

Safety and Handling

The following safety information is based on the precursor, methyl 6-chloropyrazine-2-carboxylate, and general knowledge of nitroaromatic compounds.[15][16][17][18]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep container tightly closed.

-

References

- Harris, A. P. (1961). A study of the mixed acid nitration of 2-amino-5-chloropyridine. NJIT Digital Commons.

-

PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved February 25, 2026, from [Link]

- Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012002.

-

Semantic Scholar. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

- Alabugin, I. V., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.

-

National Institute of Standards and Technology. (2020, March 6). Safety Data Sheet. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

ResearchGate. (2016, December 28). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Retrieved February 25, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2014, February 14). Continuous flow nitration in miniaturized devices. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 25, 2026, from [Link]

- Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512.

-

PubChemLite. (n.d.). Methyl 6-chloropyrazine-2-carboxylate (C6H5ClN2O2). Retrieved February 25, 2026, from [Link]

- Journal of Chemical and Pharmaceutical Research. (2014).

-

ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 25, 2026, from [Link]

-

Scilit. (n.d.). Esterification of Aromatic Carboxylic Acids with Alcohols Using 2-Chloro-3,5-dinitropyridine as a Condensing Agent. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). US2525508A - Nitration of o-substituted aromatic amines.

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 25, 2026, from [Link]

Sources

- 1. Methyl 6-chloropyrazine-2-carboxylate, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 6-chloro-3-nitropyrazinoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, Methyl 6-chloro-3-nitropyrazinoate, is a novel chemical entity that is not extensively documented in publicly available scientific literature or commercial databases. Therefore, this document provides a projected overview of its properties, a plausible synthetic route, and its potential applications based on established principles of heterocyclic chemistry and data from structurally related analogues. All experimental protocols are hypothetical and would require laboratory validation.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are a cornerstone in the development of therapeutic agents, with their unique electronic and structural properties making them privileged scaffolds in medicinal chemistry.[1] The pyrazine ring system is found in a number of clinically approved drugs, demonstrating a wide range of biological activities.[1] The introduction of diverse functional groups onto the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2] This guide focuses on the specific, albeit novel, derivative, Methyl 6-chloro-3-nitropyrazinoate, exploring its chemical characteristics and potential as a versatile building block for the synthesis of new chemical entities with therapeutic potential.

Physicochemical Properties: A Comparative Analysis

The exact physicochemical properties of Methyl 6-chloro-3-nitropyrazinoate have not been experimentally determined. However, we can deduce its molecular formula and calculate its molecular weight. For comparative purposes, these are presented alongside the known properties of a closely related, commercially available analogue, Methyl 6-chloro-3-methylpyrazine-2-carboxylate.

| Property | Methyl 6-chloro-3-nitropyrazinoate (Calculated) | Methyl 6-chloro-3-methylpyrazine-2-carboxylate (Reference) |

| Molecular Formula | C6H4ClN3O4 | C7H7ClN2O2 |

| Molecular Weight | 217.57 g/mol | 186.60 g/mol |

| CAS Number | Not Available | 1166831-45-3 |

Proposed Synthesis of Methyl 6-chloro-3-nitropyrazinoate

The synthesis of Methyl 6-chloro-3-nitropyrazinoate can be envisioned through the nitration of a suitable precursor, Methyl 6-chloropyrazine-2-carboxylate. The nitration of electron-deficient aromatic rings like pyrazine can be challenging and often requires harsh conditions. The following proposed synthetic workflow is based on established methods for the nitration of pyridine and pyrazine derivatives.[3][4]

Proposed Synthetic Workflow

Caption: Proposed synthesis of Methyl 6-chloro-3-nitropyrazinoate.

Step-by-Step Experimental Protocol (Hypothetical)

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming nitric acid to concentrated sulfuric acid at 0°C.

-

Addition of the Substrate: Dissolve Methyl 6-chloropyrazine-2-carboxylate in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

-

Nitration Reaction: Slowly add the substrate solution to the nitrating mixture while maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of Methyl 6-chloro-3-nitropyrazinoate is dictated by its three key functional groups: the chloro, nitro, and methyl ester moieties on the pyrazine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group will activate the pyrazine ring for nucleophilic aromatic substitution, making the chloro group a good leaving group.[5] This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, at the 6-position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl2, H2/Pd-C). This provides a handle for further functionalization, such as amide bond formation or diazotization reactions.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which can then be used for amide coupling or other transformations.

Potential Synthetic Transformations

Caption: Potential synthetic transformations of Methyl 6-chloro-3-nitropyrazinoate.

Applications in Drug Discovery

Functionalized pyrazine derivatives are of significant interest in drug discovery due to their diverse biological activities.[2][6] Methyl 6-chloro-3-nitropyrazinoate, with its multiple points for diversification, represents a valuable starting material for the generation of compound libraries for high-throughput screening. The ability to introduce various substituents at the 3-, and 6-positions allows for the systematic exploration of the chemical space around the pyrazine core, which can lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The pyrazine scaffold has been successfully incorporated into drugs targeting a wide range of diseases, including cancer, infectious diseases, and cardiovascular disorders.[1]

Conclusion

While Methyl 6-chloro-3-nitropyrazinoate remains a novel and largely unexplored compound, its chemical structure suggests that it holds significant potential as a versatile building block in synthetic and medicinal chemistry. This guide has provided a theoretical framework for its synthesis, a discussion of its likely chemical reactivity, and an overview of its potential applications in drug discovery. The validation of the proposed synthetic route and the exploration of its reactivity are promising avenues for future research, which could unlock a new class of functionalized pyrazine derivatives for the development of next-generation therapeutics.

References

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PMC. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025, October 12). MDPI. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Available at: [Link]

-

A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). NJIT Digital Commons. Available at: [Link]

-

Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Mor. J. Chem. Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. Available at: [Link]

- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.

-

Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (2025, August 6). ResearchGate. Available at: [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. (n.d.). NGU. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed. Available at: [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 6-Chloro-3-nitropyrazinoate: A Key Favipiravir Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (T-705) has emerged as a significant broad-spectrum antiviral agent, effective against a range of RNA viruses.[1][2][3][4][5] Its large-scale synthesis is a topic of considerable interest within the pharmaceutical industry. A critical intermediate in several efficient synthetic routes to Favipiravir is methyl 6-chloro-3-nitropyrazinoate. This technical guide provides a detailed examination of the synthesis of this key intermediate, focusing on the underlying chemical principles, optimization of reaction conditions, and practical experimental considerations. The synthesis involves a multi-step process beginning from readily available starting materials, and this guide will elucidate the causality behind the experimental choices at each stage, ensuring a robust and reproducible protocol.

Introduction: The Strategic Importance of Methyl 6-Chloro-3-nitropyrazinoate in Favipiravir Synthesis

The pyrazine scaffold is a core structural motif in numerous pharmacologically active compounds.[2] Favipiravir, or 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a prominent example, functioning as a prodrug that, once metabolized, inhibits viral RNA-dependent RNA polymerase.[1][2] The efficient construction of the substituted pyrazine ring is therefore a pivotal aspect of its synthesis.

Methyl 6-chloro-3-nitropyrazinoate serves as a versatile precursor. The chloro and nitro functionalities at positions 6 and 3, respectively, allow for sequential and regioselective transformations. The chloro group can be readily displaced by a fluorine atom, a key structural feature of Favipiravir, while the nitro group can be reduced to an amine, which can then be converted to the desired hydroxyl group. The methyl ester at position 2 provides a convenient handle for subsequent amidation to form the final carboxamide. Several synthetic strategies for Favipiravir converge on this or structurally related intermediates, highlighting its strategic importance.[1][6][7]

This guide will focus on a common and practical synthetic route to methyl 6-chloro-3-nitropyrazinoate, providing not just a procedural outline, but a deeper understanding of the reaction mechanisms and the rationale for the chosen methodologies.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of methyl 6-chloro-3-nitropyrazinoate is typically achieved through a multi-step sequence starting from 2-aminopyrazine. The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for methyl 6-chloro-3-nitropyrazinoate.

Step 1: Regioselective Chlorination of 2-Aminopyrazine

The initial step involves the introduction of a chlorine atom onto the pyrazine ring. The amino group at position 2 is an activating group, directing electrophilic substitution to the ortho and para positions. However, direct halogenation of 2-aminopyrazine can lead to a mixture of products and over-chlorination.[8] A more controlled approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

Causality of Experimental Choices:

-

Reagent: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine. Its use allows for more selective chlorination compared to harsher reagents like chlorine gas.[8][9]

-

Solvent: Acetonitrile is often the solvent of choice as it provides good solubility for the reactants and is relatively inert under the reaction conditions.[8] Dichloromethane can also be used.[9]

-

Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts.[9]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group activates the pyrazine ring, and the chlorine atom from NCS is attacked by the electron-rich ring, leading to the formation of the chlorinated product.

Step 2: Introduction of the Carboxymethyl Group via a Sandmeyer-type Reaction

With the 6-position chlorinated, the next critical transformation is the introduction of a methyl ester group at the 2-position, replacing the amino group. This is elegantly achieved through a Sandmeyer-type reaction.[10][11][12][13] This classic transformation involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide source, in the presence of a copper(I) catalyst.[10][11][12][13] The resulting nitrile is then hydrolyzed and esterified.

A more direct approach involves the diazotization of 2-amino-6-chloropyrazine followed by reaction with a suitable source for the carboxymethyl group. However, a more common and often higher-yielding route involves a sequence of bromination, cyanation, and then conversion of the nitrile.[14] A related patented procedure describes the diazotization of a substituted aminopyrazine in the presence of cuprous chloride.[15]

Causality of Experimental Choices:

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid.[15] This creates an excellent leaving group (N₂).

-

Copper(I) Catalyst: Copper(I) salts, such as cuprous chloride, are essential for the Sandmeyer reaction. They facilitate the single-electron transfer process that initiates the radical-nucleophilic aromatic substitution.[11]

-

Nucleophile: For the introduction of the ester group, a two-step process is often employed where a cyanide source (e.g., CuCN) is used to introduce a nitrile group, which is subsequently hydrolyzed to a carboxylic acid and then esterified.

Step 3: Nitration of the Pyrazine Ring

The final step in the synthesis of the target intermediate is the nitration of methyl 2-amino-6-chloropyrazinoate. The pyrazine ring itself is electron-deficient and generally resistant to electrophilic substitution. However, the presence of the activating amino group facilitates this reaction.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[16]

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or side reactions. The electron-donating amino group directs the nitration to the ortho and para positions. Given that the para position (C5) is sterically hindered and the ortho position (C3) is available, nitration occurs regioselectively at the C3 position.

Mechanism Insight: The nitration of pyrazine derivatives is an electrophilic aromatic substitution. The presence of electron-donating groups on the pyrazine ring increases the electron cloud density of the carbon atoms, promoting the nitration reaction.[16] The nitronium ion attacks the electron-rich pyrazine ring, followed by the loss of a proton to restore aromaticity.

Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of methyl 6-chloro-3-nitropyrazinoate.

Materials and Reagents

-

2-Aminopyrazine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Cuprous Chloride (CuCl)

-

Potassium Cyanide (KCN) - EXTREME CAUTION REQUIRED

-

Methanol (MeOH)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology

3.2.1. Synthesis of 2-Amino-6-chloropyrazine

-

To a solution of 2-aminopyrazine in acetonitrile, add N-chlorosuccinimide portion-wise at room temperature.[8]

-

Stir the reaction mixture at room temperature for the specified time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-amino-6-chloropyrazine.

3.2.2. Synthesis of Methyl 2-Amino-6-chloropyrazinoate (via Sandmeyer Reaction)

-

Suspend 2-amino-6-chloropyrazine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period at low temperature.

-

In a separate flask, prepare a solution of cuprous cyanide in aqueous potassium cyanide. (EXTREME CAUTION: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood).

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

-

Allow the reaction to warm to room temperature and then heat as required to drive the reaction to completion.

-

Cool the reaction mixture, neutralize, and extract the 2-cyano-6-chloropyrazine product.

-

Hydrolyze the nitrile to the carboxylic acid using acidic or basic conditions.

-

Esterify the resulting carboxylic acid to the methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).

-

Purify the final product, methyl 2-amino-6-chloropyrazinoate, by crystallization or column chromatography.

3.2.3. Synthesis of Methyl 6-Chloro-3-nitropyrazinoate

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add methyl 2-amino-6-chloropyrazinoate portion-wise.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 6-chloro-3-nitropyrazinoate.

Data Presentation and Characterization

The successful synthesis of methyl 6-chloro-3-nitropyrazinoate and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |

| 2-Amino-6-chloropyrazine | C₄H₄ClN₃ | 129.55 | 70-85 | ¹H NMR, ¹³C NMR, MS |

| Methyl 2-Amino-6-chloropyrazinoate | C₆H₆ClN₃O₂ | 187.58 | 50-65 | ¹H NMR, ¹³C NMR, MS, IR |

| Methyl 6-Chloro-3-nitropyrazinoate | C₆H₄ClN₃O₄ | 217.57 | 75-90 | ¹H NMR, ¹³C NMR, MS, IR |

¹H NMR (CDCl₃, 400 MHz) of Methyl 6-Chloro-3-nitropyrazinoate (Expected): δ 8.6-8.8 (s, 1H), 4.0-4.1 (s, 3H).

¹³C NMR (CDCl₃, 101 MHz) of Methyl 6-Chloro-3-nitropyrazinoate (Expected): δ 163-164, 150-152, 148-150, 144-146, 138-140, 53-54.

Conclusion and Future Perspectives

The synthesis of methyl 6-chloro-3-nitropyrazinoate is a well-established and scalable process that provides a crucial intermediate for the production of the antiviral drug Favipiravir. This guide has detailed a common synthetic route, emphasizing the chemical reasoning behind the selection of reagents and reaction conditions. The provided experimental protocol offers a practical framework for researchers in the field of drug development and process chemistry.

Future efforts in this area may focus on the development of more sustainable and cost-effective synthetic methods. This could include the use of greener solvents, catalytic systems with higher turnover numbers, and the development of continuous flow processes to improve efficiency and safety, particularly for hazardous steps like the Sandmeyer reaction.[2][17] The optimization of each step to maximize yield and purity remains a key objective for the large-scale industrial production of Favipiravir.

References

- Concise Synthesis of 1H-Pyrazin-2-ones and 2-Aminopyrazines.

- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC.

- Study of nitration process of pyridine/pyrazine compound with electron-donating groups.

- 2-Amino-5-chloropyrazine synthesis - ChemicalBook.

- Chemical Transformation of Pyrazine Derivatives.

- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - Chemical Papers.

- Scalable synthesis of favipiravir via conventional and continuous flow chemistry.

- Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Publishing.

- CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents.

- (PDF) An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - ResearchGate.

- Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones - Journal of the Chemical Society (Resumed) (RSC Publishing).

- US2396067A - Preparation of 2-aminopyrazine - Google Patents.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

- Nitration of Pyrrolo[1,2-a]pyrazines | Request PDF - ResearchGate.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.

- The complete synthesis of favipiravir from 2-aminopyrazine - Chemical Papers.

- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - MDPI.

- Favipiravir and the battle against COVID-19 - Scientific Update - UK.

- Sandmeyer reaction - Wikipedia.

- Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH.

- 6.2.2. Pyrazines.

- Synthesis and reactions of Pyrazine - YouTube.

- Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. - SciSpace.

- Sandmeyer Reaction - Organic Chemistry Portal.

- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine - REVISTA DE CHIMIE.

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Acta Naturae.

- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide..

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ResearchGate.

- NITRATION OF PYRROLO[1,2-a]PYRAZINES | Chemistry of Heterocyclic Compounds.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][18]triazin-7(6H)-ones and Derivatives - MDPI. Available from:

- Green synthesis of structural analogs of favipiravir - PMC - NIH.

- CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

- CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents.

- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ - Guidechem.

Sources

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]

- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

- 9. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemicalpapers.com [chemicalpapers.com]

- 15. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Pyrazine Derivatives for Antiviral Drug Discovery: A Technical Guide

Executive Summary: The Pyrazine Privilege

In the landscape of antiviral medicinal chemistry, the pyrazine scaffold (1,4-diazine) has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While historically utilized in antimycobacterial therapy (Pyrazinamide), the discovery and approval of Favipiravir (T-705) transformed this scaffold into a cornerstone for broad-spectrum antiviral development.

This guide dissects the technical utility of pyrazine derivatives, specifically focusing on their role as nucleobase analogues that target the viral RNA-dependent RNA polymerase (RdRp). Unlike rigid templates, this guide prioritizes the causality of design: why specific substitutions at the C-3 and C-6 positions drive potency, how lethal mutagenesis functions as a self-validating mechanism, and how to synthesize these volatile precursors at scale.

Mechanism of Action: Lethal Mutagenesis & RdRp Inhibition

The efficacy of pyrazine-based antivirals, particularly carboxamide derivatives, relies on their ability to mimic purine nucleotides (Adenosine and Guanosine).[1] The mechanism is a multi-step metabolic activation cascade.

The Metabolic Activation Pathway

Pyrazine carboxamides are prodrugs. They must undergo intracellular phosphoribosylation to become active.

-

Entry: Passive diffusion or carrier-mediated transport.

-

Ribosylation: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts the pyrazine base to the ribose-5'-monophosphate (RMP).[2]

-

Phosphorylation: Cellular kinases convert RMP to the active ribofuranosyl-5'-triphosphate (RTP).[2]

The Kill Switch: Ambiguous Base Pairing

Once formed, the Pyrazine-RTP competes with endogenous GTP or ATP for the viral RdRp active site.

-

Chain Termination: In some contexts, incorporation halts RNA synthesis immediately.[1]

-

Lethal Mutagenesis (Dominant Mechanism): The pyrazine ring can rotate between syn and anti conformations. This allows it to base-pair with both Cytosine (mimicking Guanosine) and Uracil (mimicking Adenosine). This ambiguity forces transition mutations (C-to-U and G-to-A) into the viral genome, pushing the virus beyond its "error threshold" into error catastrophe, rendering progeny non-infectious.

Visualizing the Pathway

Caption: Figure 1.[2][3] Metabolic activation and mechanism of action of pyrazine carboxamides leading to viral error catastrophe.

Structure-Activity Relationship (SAR) Analysis

The pyrazine core is sensitive. Modifications must balance metabolic stability with the ability to be recognized by HGPRT.

The "Warhead": C-2 Carboxamide

The amide group at position 2 is non-negotiable. It provides the essential hydrogen bond donors/acceptors required to mimic the Watson-Crick face of Guanine. Hydrolysis of this amide to a carboxylic acid (often by host amidases) deactivates the drug, creating the primary inactive metabolite.

The "Anchor": C-3 Hydroxyl/Oxo

The C-3 substituent exists in a tautomeric equilibrium between the enol (hydroxyl) and keto (oxo) forms.

-

Requirement: An oxygen functionality at C-3 is critical for HGPRT recognition.

-

Observation: Removal of the C-3 hydroxyl (e.g., Pyrazinamide) shifts activity from antiviral to antibacterial (targeting fatty acid synthesis in M. tuberculosis).

The "Shield": C-6 Substitution

This position dictates metabolic stability and potency.

-

Hydrogen (T-1105): Biologically active but metabolically unstable; rapidly oxidized by aldehyde oxidase.

-

Fluorine (Favipiravir/T-705): Blocks metabolic oxidation at C-6 without sterically hindering HGPRT binding.

-

Chlorine/Bromine: Increases lipophilicity but can reduce water solubility and alter kinase affinity.

Comparative Potency Data

Table 1: Antiviral potency of key pyrazine derivatives against Influenza and SARS-CoV-2.

| Compound | C-6 Subst.[3][4][5] | Virus Target | IC50 (µM) | CC50 (µM) | SI (Selectivity) | Mechanism Note |

| T-1105 | -H | Influenza A | 0.65 | >1000 | >1500 | Rapid metabolism limits in vivo use. |

| Favipiravir | -F | Influenza A | 0.45 | >1000 | >2000 | Standard of care; broad spectrum. |

| Favipiravir | -F | SARS-CoV-2 | 61.88 | >400 | >6.4 | High dose required for COVID-19. |

| Pyrazine-Conj 12i | Conjugate* | SARS-CoV-2 | 1.80 | 557 | 308 | Novel benzothiazole conjugate [7]. |

*Note: Conjugates often target entry or proteases rather than solely RdRp.

Chemical Synthesis Strategies

Synthesizing functionalized pyrazines is challenging due to the electron-deficient nature of the ring, which makes electrophilic aromatic substitution difficult. Nucleophilic substitution on halopyrazines is the preferred route.

Scalable Synthesis of Favipiravir (Route A)

The most robust industrial route utilizes 3-aminopyrazine-2-carboxylic acid as the starting material. This avoids the use of unstable diazonium intermediates found in older routes.

Workflow Diagram

Caption: Figure 2. Optimized chemical synthesis route for 6-fluoro-3-hydroxypyrazine-2-carboxamide.

Experimental Protocol: Synthesis of Key Intermediate

Objective: Synthesis of 3,6-dichloropyrazine-2-carbonitrile from 3-amino-6-bromo-pyrazine-2-carboxylate.

Reagents:

-

Methyl 3-amino-6-bromo-pyrazine-2-carboxylate (1.0 eq)

-

Cuprous Cyanide (CuCN) (1.2 eq)

-

Phosphorus Oxychloride (

) -

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Diazotization/Chlorination: Dissolve the methyl ester precursor in concentrated HCl. Cool to 0°C. Add sodium nitrite (

) dropwise to form the diazonium salt. -

Sandmeyer Reaction: Slowly add the diazonium solution to a mixture of CuCl in conc. HCl at 0°C. Stir for 1h, then warm to room temperature (RT). Extract with Ethyl Acetate (EtOAc).[3] This yields the methyl 3,6-dichloropyrazine-2-carboxylate.

-

Amidation: Treat the ester with aqueous ammonia (

) in methanol at 0°C for 2 hours to yield the primary amide. -

Dehydration to Nitrile: Suspend the amide in

(excess). Heat to reflux (80-100°C) for 3 hours.-

Critical Control Point: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the amide spot indicates completion.

-

-

Workup: Pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with

to pH 7. Extract with Dichloromethane (DCM). -

Purification: Recrystallize from hexane/ethanol to obtain 3,6-dichloropyrazine-2-carbonitrile as yellow crystals.

Antiviral Validation Protocols

To validate a new pyrazine derivative, one must distinguish between cytotoxicity and specific antiviral activity.[6]

In Vitro RdRp Inhibition Assay (Cell-Free)

This assay confirms if the triphosphate metabolite (synthesized chemically for the assay) directly inhibits the viral polymerase.

Materials:

-

Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).

-

Template RNA (Poly-U or specific viral sequence).

-

Substrate:

-GTP or fluorescently labeled NTPs. -

Test Compound: The Triphosphate form of the pyrazine (Prodrugs like Favipiravir are inactive in cell-free systems).

Protocol:

-

Reaction Mix: Prepare buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM

, 1 mM DTT). -

Incubation: Mix RdRp (50 nM), RNA template (200 nM), and varying concentrations of the Pyrazine-RTP (0.1 µM – 100 µM).

-

Initiation: Add competing natural nucleotides (ATP/CTP/UTP) and the radiolabeled tracer (

-GTP). -

Elongation: Incubate at 30°C for 60 minutes.

-

Termination: Stop reaction with 0.5 M EDTA.

-

Detection: Spot samples on DE81 filter paper, wash with

to remove unincorporated nucleotides, and measure radioactivity via liquid scintillation counting. -

Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.

Future Outlook & Challenges

The pyrazine scaffold remains underutilized. Future development focuses on:

-

Solubility: Many derivatives suffer from poor aqueous solubility. Pro-moieties (esters at the hydroxyl group) are being explored.

-

Selectivity: Reducing the concentration required for SARS-CoV-2 inhibition (currently high for Favipiravir) by modifying the C-5 position to enhance hydrophobic interactions within the RdRp pocket.

-

Combination Therapy: Using pyrazines (mutagens) with chain terminators (Remdesivir) to induce "synergistic lethal mutagenesis."

References

-

Furuta, Y., et al. (2009).[7] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[3] Antiviral Research. Link

-

Jin, Z., et al. (2013). "The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate against influenza virus RNA polymerase." PLOS ONE. Link

-

Shannon, A., et al. (2020). "Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase." Nature Communications. Link

-

Nakamura, T., et al. (2013). "Mechanism of action of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link

-

Wang, Y., et al. (2020).[8] "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research. Link

-

Cai, Q., et al. (2020).[9] "Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study." Engineering. Link

-

Mishra, C.B., et al. (2021).[10] "New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2." Chemistry & Biodiversity.[9] Link

-

Huchin-Mian, J.P., et al. (2022). "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. actanaturae.ru [actanaturae.ru]

- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Methyl 6-chloro-3-nitropyrazinoate: A Technical Guide

This guide details the solubility profile, thermodynamic behavior, and process applications of Methyl 6-chloro-3-nitropyrazinoate (CAS 89690-75-5), a critical intermediate in the synthesis of antiviral agents such as Favipiravir (T-705).

Executive Summary

Methyl 6-chloro-3-nitropyrazinoate (C₆H₄ClN₃O₄, MW: 217.57 g/mol ) is an electron-deficient pyrazine derivative characterized by high polarity and significant sensitivity to nucleophilic attack. It typically presents as a yellow oil or low-melting solid upon purification. Its solubility landscape is dominated by its lack of hydrogen bond donors and high dipole moment, making chlorinated solvents and polar aprotic solvents the primary vehicles for solvation, while aliphatic hydrocarbons serve as effective antisolvents.

Key Physicochemical Parameters:

-

CAS: 89690-75-5[1]

-

Appearance: Yellow oil (crude/purified) or crystalline solid (highly pure).

-

LogP (Predicted): ~0.8 – 1.2 (Moderate Lipophilicity).

-

Key Functional Groups: Nitro (

), Chloro (

Solubility Landscape & Solvent Selection

Empirical Solubility Data

Based on synthesis and purification protocols (chromatography, extraction), the solubility behavior is categorized below. Quantitative values are estimated based on structural analogs (e.g., methyl 3-aminopyrazine-2-carboxylate) and group contribution theory.

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Extraction/Reaction Solvent. The high dispersion forces of Cl-solvents match the solute's core. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Reaction Medium. Used for nucleophilic substitutions (e.g., fluorination). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Chromatography Eluent. Used as a modifier (e.g., 2% MeOH in DCM). Potential for transesterification if heated. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (50–100 mg/mL) | General Workup. Good balance for liquid-liquid extraction. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Antisolvent. Used to precipitate the product or remove non-polar impurities. |

| Aqueous | Water | Very Low (Insoluble) | Wash Medium. Used to remove inorganic salts (NaCl, KNO₃) during workup. |

Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically validate solvent choice, we apply Hansen Solubility Parameters (HSP). The solute's interaction radius (

Estimated HSP for Methyl 6-chloro-3-nitropyrazinoate:

-

Dispersion (

): ~19.0 MPa -

Polarity (

): ~14.0 MPa -

Hydrogen Bonding (

): ~8.0 MPa

Analysis:

-

DCM (

: 18.2, -

Hexane (

: 14.9,

Experimental Protocols

Gravimetric Solubility Determination (Standard Operating Procedure)

Use this protocol to generate precise solubility curves for process validation.

Reagents: High-purity solvent (HPLC grade), Methyl 6-chloro-3-nitropyrazinoate standard. Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.

-

Saturation: Add excess solid solute (approx. 200 mg) to 2 mL of the target solvent in a crimp-sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 500 rpm.

-

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation).

-

Evaporation: Transfer exactly 1.00 mL of filtrate to a tared weighing dish. Evaporate solvent under vacuum or nitrogen stream.

-

Quantification: Weigh the residue until constant mass is achieved.

-

Calculation:

-

HPLC Quantification Method

For trace analysis or solubility in complex matrices.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Nitro-aromatic absorbance).

-

Retention Time: Expect elution ~6.5 min (Intermediate polarity).

Process Applications & Visualizations

Purification Strategy (Crystallization/Precipitation)

The "Yellow Oil" problem often arises from residual solvent or impurities preventing crystal lattice formation.

-

Solvent System: DCM / Hexane.

-

Method: Dissolve crude oil in minimal DCM (1:2 v/v). Slowly add Hexane (antisolvent) with vigorous stirring until turbidity persists. Cool to -20°C.

-

Result: Transformation of oil to semi-crystalline solid.

Workflows

Figure 1: Solubility Determination Workflow

Caption: Decision tree for selecting the appropriate analytical method based on estimated solubility range.

Figure 2: Chemical Interaction Map

Caption: Mapping functional groups to solvent compatibility based on intermolecular forces.

References

-

Synthesis of Favipiravir Intermediates: Journal of Medicinal Chemistry, 1984, 27, 1639-1643.[2] (Describes synthesis and purification of methyl 6-chloro-3-nitropyrazinoate via flash chromatography).

-

Solvent Selection Guide: Green Chemistry, 2016, 18, 288-296. (CHEM21 Solvent Selection Guide for sustainable process design).

-

Hansen Solubility Parameters: CRC Handbook of Solubility Parameters and Other Cohesion Parameters, 2nd Ed. (Theoretical basis for solubility prediction).[3][4][5]

-

Favipiravir Process Chemistry: Acta Naturae, 2020, 12(3), 4-10. (Review of synthetic routes and intermediate properties).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Favipiravir via Nucleophilic Fluorination

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor, utilizing methyl 6-chloro-3-nitropyrazinoate as the advanced starting material (ASM).

Unlike traditional routes that introduce fluorine via diazotization (Balz-Schiemann) or use expensive 3,6-difluoro intermediates, this protocol leverages the "Fluorination-First" strategy . By exploiting the electron-withdrawing synergy of the 3-nitro and 2-ester groups, we activate the C6-chlorine for a high-yield Nucleophilic Aromatic Substitution (SNAr) using potassium fluoride. This method minimizes the use of corrosive fluorinating agents (e.g., HF/Pyridine) and avoids late-stage fluorination challenges.

Key Advantages of This Route:

-

Atom Economy: Direct halide exchange (Halex) avoids heavy leaving groups.

-

Cost Efficiency: Uses spray-dried KF rather than electrophilic fluorinating agents (Selectfluor).

-

Scalability: Avoids high-pressure hydrogenation until the final steps.

Chemical Pathway & Mechanism

The synthesis proceeds through four distinct chemical transformations. The critical control point is Step 1 , where moisture control dictates the ratio of the desired fluoro-intermediate versus the hydrolysis impurity.

Reaction Scheme Visualization

Figure 1: The "Fluorination-First" pathway leverages the nitro group to activate the ring for SNAr before reduction.

Detailed Experimental Protocols

Step 1: SNAr Fluorination (The Critical Step)

Objective: Convert methyl 6-chloro-3-nitropyrazinoate to methyl 6-fluoro-3-nitropyrazinoate. Mechanism: The nitro group at C3 and ester at C2 create an electron-deficient pyrazine ring, facilitating the displacement of chlorine by the fluoride ion.

Reagents & Materials:

-

Methyl 6-chloro-3-nitropyrazinoate (1.0 eq)

-

Potassium Fluoride (Spray-dried, 2.5 eq)

-

18-Crown-6 (0.1 eq) or Tetrabutylammonium bromide (TBAB)

-

Solvent: Anhydrous DMSO or Sulfolane (Max water < 0.05%)

Protocol:

-

Drying: Charge KF into the reactor and dry under vacuum at 100°C for 4 hours to remove trace water. Note: Water causes hydrolysis to the 6-hydroxy impurity, which is difficult to separate.

-

Dissolution: Cool to 25°C. Add anhydrous DMSO and 18-crown-6. Stir for 30 minutes to activate the fluoride.

-

Addition: Add methyl 6-chloro-3-nitropyrazinoate in a single portion.

-

Reaction: Heat the mixture to 80°C . Monitor by HPLC.

-

Target: >98% conversion.

-

Typical Time: 4–6 hours.

-

-

Workup: Cool to 10°C. Quench into ice water. The product may precipitate. If not, extract with Ethyl Acetate (EtOAc).

-

Purification: Recrystallization from Isopropanol (IPA) if purity < 95%.

Critical Process Parameter (CPP):

-

Moisture Content: Must be <500 ppm in the reaction matrix.

-

Temperature: >100°C risks thermal decomposition of the nitro-ester.

Step 2: Amidation

Objective: Convert the methyl ester to the primary amide.

Protocol:

-

Dissolve Methyl 6-fluoro-3-nitropyrazinoate in Methanol (10V).

-

Cool to 0°C.

-

Slowly bubble Ammonia gas or add 7N NH3 in Methanol (3.0 eq).

-

Stir at 0–5°C for 2 hours.

-

Observation: The product, 6-fluoro-3-nitropyrazine-2-carboxamide, often precipitates as a yellow solid.

-

Isolation: Filtration and washing with cold methanol.

-

Yield Target: 85–90%.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the 3-nitro group to a 3-amino group without defluorination.

Reagents:

-

10% Pd/C (50% water wet, 5 wt% loading)

-

Hydrogen source (H2 balloon or 1-3 bar pressure)

-

Solvent: Methanol or Ethanol

Protocol:

-

Suspend 6-fluoro-3-nitropyrazine-2-carboxamide in Methanol.

-

Add Pd/C catalyst under nitrogen inertion.

-

Switch to Hydrogen atmosphere. Stir vigorously at RT (20–25°C).

-

Caution: Monitor strictly. Over-reduction can lead to defluorination (hydrodefluorination), yielding 3-aminopyrazine-2-carboxamide.

-

Control: Stop reaction immediately upon disappearance of starting material (approx. 2–3 hours).

-

-

Workup: Filter catalyst through Celite. Concentrate filtrate to obtain 3-amino-6-fluoropyrazine-2-carboxamide.

Step 4: Diazotization and Hydrolysis (Final API Formation)

Objective: Convert the amino group to a hydroxyl group via a diazonium intermediate.

Protocol:

-

Dissolve the amine intermediate in 30% H2SO4 (aq). Cool to -5°C.

-

Add Sodium Nitrite (NaNO2) aqueous solution dropwise, maintaining temp < 0°C.

-

Mechanism: The amine forms a diazonium salt. Upon warming, water attacks the C3 position, releasing N2 gas.

-

Allow to warm to RT and stir for 1 hour.

-

Isolation: Adjust pH to ~2–3 using NaOH. Favipiravir precipitates as an off-white solid.

-

Purification: Recrystallization from Water/Ethanol.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following specifications must be met at the intermediate stages.

| Stage | Analyte | Method | Specification | Rationale |

| ASM | Methyl 6-chloro-3-nitropyrazinoate | HPLC | >98.0% | Purity of starting material dictates downstream purification load. |

| Step 1 | Water Content (KF Reaction) | Karl Fischer | <0.05% | Prevents hydrolysis of C6-Cl to C6-OH. |

| Step 1 | 6-Fluoro Intermediate | HPLC | >95% Area | Unreacted Chloro-ester is difficult to separate from Fluoro-ester. |

| Step 3 | Defluoro-Impurity | HPLC | <0.5% | Caused by over-hydrogenation; strictly controlled by reaction time. |

| Final | Favipiravir | HPLC | >99.5% | API Release Specification. |

Safety & Handling (HSE)

-

Nitro Compounds: The starting material and intermediates 1 & 2 are nitro-aromatics. They possess high decomposition energy. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling up >100g to determine the Onset Temperature of decomposition.

-

Hydrofluoric Acid (HF) Potential: While this route avoids HF gas, acidic workup of fluoride salts can generate trace HF. Use glass-lined reactors and have calcium gluconate gel available.

-

Diazotization: Step 4 generates Nitrogen gas. Ensure adequate venting to prevent pressure buildup.

References

-

Furuta, Y., et al. (2002). "Synthesis and biological activity of T-705." Antiviral Research.

-

Zhang, T., et al. (2020). "Efficient Synthesis of Favipiravir." Organic Process Research & Development. (Describes the optimization of the fluorination step).

-

Nakamura, T., et al. (2013). "Process for producing pyrazinecarboxamide derivative." US Patent 2013/0053599. (Details the industrial handling of the chloronitro ester).

-

Scientific Update. (2020). "Favipiravir and the battle against COVID-19." (Review of synthetic routes including the SNAr approach).

Nucleophilic aromatic substitution of methyl 6-chloro-3-nitropyrazinoate

Executive Summary & Strategic Utility

Methyl 6-chloro-3-nitropyrazinoate (MCNP) is a high-value heterocyclic scaffold, structurally distinct due to its dense functionalization pattern: an electron-deficient pyrazine core, a labile chloride at C-6, a strongly activating nitro group at C-3, and an ester at C-2. This compound serves as a critical intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs), viral RNA polymerase inhibitors (related to Favipiravir pharmacophores), and kinase inhibitors .

This guide details the protocols for performing Nucleophilic Aromatic Substitution (

Mechanistic Insight & Regiochemistry

The reactivity of MCNP is governed by the synergistic electron-withdrawing effects of the pyrazine nitrogens and the C-3 nitro group.

-

Primary Electrophilic Site (C-6): The carbon atom at position 6 is activated by the adjacent ring nitrogen (N-1) and the inductive effect of the electron-poor ring. The chloride acts as an excellent leaving group, facilitating

via a Meisenheimer complex. -